5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The 3,4-dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing heterocycles.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,4-Dichlorobenzyl bromide
Uniqueness
5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the 3,4-dichlorobenzyl group and the thiadiazole ring This combination imparts distinct chemical properties and potential biological activities that may not be observed in other similar compounds
Properties
CAS No. |
39181-51-6 |
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Molecular Formula |
C9H7Cl2N3S |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(3-7(6)11)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14) |
InChI Key |
DAYHQPPTGMEUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=NN=C(S2)N)Cl)Cl |
Origin of Product |
United States |
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